molecular formula C6H6N4O6 B2839356 methyl 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylate CAS No. 2106643-83-6

methyl 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylate

Cat. No.: B2839356
CAS No.: 2106643-83-6
M. Wt: 230.136
InChI Key: DDIUNJOYLGVTAA-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of nitro groups at positions 3 and 4, a methyl group at position 1, and a carboxylate ester at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylate typically involves the nitration of a pyrazole precursor. One common method involves the reaction of 1-methyl-3,4-dinitropyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3,4-dinitro-1H-pyrazole: Lacks the carboxylate ester group but shares similar nitro substitution patterns.

    3,4-Dinitro-1H-pyrazole-5-carboxylate: Similar structure but without the methyl group at position 1.

    1-Methyl-3,4-diamino-1H-pyrazole-5-carboxylate: Reduction product of the nitro compound.

Uniqueness

Methyl 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylate is unique due to its combination of nitro groups, methyl group, and carboxylate ester. This combination imparts specific chemical reactivity and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

methyl 2-methyl-4,5-dinitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O6/c1-8-4(6(11)16-2)3(9(12)13)5(7-8)10(14)15/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIUNJOYLGVTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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